D-Tryptophyl-L-tryptophan
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Overview
Description
D-Tryptophyl-L-tryptophan is a dipeptide composed of two tryptophan molecules, one in the D-configuration and the other in the L-configuration Tryptophan is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and the production of serotonin, a neurotransmitter
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophyl-L-tryptophan typically involves the coupling of D-tryptophan and L-tryptophan using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to form the dipeptide bond.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli are often used to produce tryptophan, which can then be chemically or enzymatically coupled to form the dipeptide. This method offers a sustainable and cost-effective approach to large-scale production.
Chemical Reactions Analysis
Types of Reactions: D-Tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring in tryptophan can be oxidized to form compounds like indole-3-acetaldehyde.
Reduction: Reduction of the indole ring can lead to the formation of tryptamine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine (Br2) or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Indole-3-acetaldehyde.
Reduction: Tryptamine derivatives.
Substitution: Halogenated or alkylated tryptophan derivatives.
Scientific Research Applications
D-Tryptophyl-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and as a model compound for understanding peptide behavior.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating serotonin levels and its use in drug delivery systems.
Industry: Utilized in the production of functional foods and dietary supplements due to its role in serotonin synthesis and mood regulation.
Mechanism of Action
The mechanism of action of D-Tryptophyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Serotonin Pathway: As a precursor to serotonin, it can influence mood and cognitive functions.
Protein Synthesis: Incorporated into proteins during translation, affecting protein structure and function.
Neurotransmitter Regulation: Modulates the levels of other neurotransmitters, such as dopamine and norepinephrine, through its metabolic pathways.
Comparison with Similar Compounds
L-Tryptophan: The naturally occurring form of tryptophan, essential for protein synthesis and serotonin production.
D-Tryptophan: The D-isomer of tryptophan, less common but used in certain synthetic and research applications.
Tryptamine: A derivative of tryptophan involved in the synthesis of neurotransmitters.
Uniqueness: D-Tryptophyl-L-tryptophan is unique due to its combination of D- and L-tryptophan, offering distinct biochemical properties that are not present in the individual isomers
Properties
CAS No. |
792960-11-3 |
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Molecular Formula |
C22H22N4O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H22N4O3/c23-17(9-13-11-24-18-7-3-1-5-15(13)18)21(27)26-20(22(28)29)10-14-12-25-19-8-4-2-6-16(14)19/h1-8,11-12,17,20,24-25H,9-10,23H2,(H,26,27)(H,28,29)/t17-,20+/m1/s1 |
InChI Key |
NQIHMZLGCZNZBN-XLIONFOSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origin of Product |
United States |
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